N-(2,2-dimethylpropyl)-2,5-dimethylaniline
Description
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-2,5-dimethylaniline |
InChI |
InChI=1S/C13H21N/c1-10-6-7-11(2)12(8-10)14-9-13(3,4)5/h6-8,14H,9H2,1-5H3 |
InChI Key |
XSZBJFJAOUIZDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The predominant synthetic route to this compound involves the nucleophilic substitution (alkylation) of 2,5-dimethylaniline with a suitable halide derivative of 2,2-dimethylpropane. The nitrogen atom of the aniline acts as a nucleophile attacking the electrophilic carbon of the alkyl halide, resulting in the formation of the N-alkylated product.
Representative Reaction Scheme
$$
\text{2,5-dimethylaniline} + \text{2,2-dimethylpropyl halide} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{this compound}
$$
Purification
Post-reaction, the mixture is typically subjected to aqueous workup to remove inorganic salts and unreacted starting materials. Extraction with organic solvents such as dichloromethane followed by drying (e.g., over magnesium sulfate) and filtration is standard. The crude product is purified by distillation or recrystallization to achieve high purity.
Comparative Analysis of Preparation Methods
| Aspect | Method Using Sodium Hydride Base | Method Using Potassium tert-Butoxide Base | Notes and Considerations |
|---|---|---|---|
| Base Strength | Very strong, efficient deprotonation | Strong, slightly less reactive than NaH | Both bases promote nucleophilicity of aniline nitrogen |
| Reaction Solvent | Typically tetrahydrofuran or DMF | Similar solvents used | Solvent choice affects solubility and reaction rate |
| Reaction Temperature | Room temperature to reflux | Room temperature to moderate heating | Higher temperatures accelerate reaction but risk side reactions |
| Yield | Generally high (70-90%) | Comparable yields | Yield depends on purity of reagents and reaction control |
| Side Reactions | Possible over-alkylation if excess alkyl halide used | Similar risk | Controlled stoichiometry mitigates side products |
| Purification | Extraction and distillation or recrystallization | Same | Purification method depends on scale and desired purity |
Industrial and Research Perspectives
Industrial Synthesis Considerations
Industrial synthesis prioritizes cost-effectiveness, safety, and scalability. The use of strong bases and inert solvents is balanced against economic and environmental factors. Reaction parameters are optimized to reduce reaction time and minimize purification steps. For example, reaction mixtures are often stirred in bulk without solvents or with minimal solvent to reduce waste.
Research and Pharmacological Context
This compound serves as a precursor for derivatives such as nitroso and nitro compounds, which are intermediates in dye manufacturing and pharmaceutical research. Its structural features suggest potential enzyme inhibitory properties, warranting further pharmacological investigation.
Data Table: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H21N |
| Molecular Weight | 191.31 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not widely published |
| Standard InChI | InChI=1S/C13H21N/c1-10-6-7-11(2)12(8-10)14-9-13(3,4)5/h6-8,14H,9H2,1-5H3 |
| Standard InChIKey | XSZBJFJAOUIZDB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NCC(C)(C)C |
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethylpropyl)-2,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2,2-dimethylpropyl)-2,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-2,5-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2,2-dimethylpropyl)-2,5-dimethylaniline with analogous aromatic amines, focusing on physicochemical properties, reactivity, and steric/electronic effects.
Parent Compound: 2,5-Dimethylaniline
- Molecular Formula : C₈H₁₁N
- Molecular Weight : 121.18 g/mol
- Key Features: Lacks the N-alkyl substituent, resulting in a primary amine. Higher water solubility (15.2 mg/mL in water, estimated) due to reduced hydrophobicity. Lower steric hindrance, enabling faster electrophilic substitution reactions (e.g., nitration, halogenation). LogP (octanol-water partition coefficient): ~2.34, indicating moderate lipophilicity .
Comparison :
The neopentyl group in this compound increases molecular weight by ~58% and logP (estimated ~4.12), significantly reducing water solubility (<0.5 mg/mL, predicted). The bulky substituent also impedes reactions at the aromatic ring due to steric shielding.
N-Alkyl Derivatives of 2,5-Dimethylaniline
| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) | Reactivity Notes |
|---|---|---|---|---|
| N-Methyl-2,5-dimethylaniline | 135.21 | ~2.78 | ~8.5 | Moderate steric hindrance |
| N-Ethyl-2,5-dimethylaniline | 149.25 | ~3.15 | ~4.2 | Increased lipophilicity |
| This compound | 191.32 | ~4.12 | <0.5 | Severe steric hindrance; slow electrophilic substitution |
Key Observations :
- Steric Effects: The neopentyl group creates more pronounced steric hindrance than linear alkyl chains (e.g., ethyl or methyl), altering reaction kinetics and regioselectivity in aromatic systems.
- Electronic Effects : Electron-donating methyl groups on the aromatic ring enhance ring activation, but the bulky N-substituent limits access to reactive sites.
- Thermal Stability : Branched alkyl groups like neopentyl may improve thermal stability compared to linear analogs, as seen in similar amine derivatives .
Other Bulky N-Substituted Anilines
- N-(tert-Butyl)-2,6-dimethylaniline :
- Similar steric profile but with a tert-butyl group.
- Lower solubility (~0.7 mg/mL) and higher logP (~3.98) than this compound due to tert-butyl’s compact branching.
- N-(1-Adamantyl)-4-methylaniline: Extreme steric shielding from the adamantyl group; used in catalysis for selective reactions.
Biological Activity
N-(2,2-dimethylpropyl)-2,5-dimethylaniline is an aromatic amine characterized by a unique molecular structure that includes a dimethylpropyl group and two methyl groups at the 2 and 5 positions on the benzene ring. This structural configuration may influence its biological activity, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C₁₃H₁₉N
- Molecular Weight : 191.31 g/mol
- Structure : The compound features a bulky 2,2-dimethylpropyl group attached to the nitrogen atom of the aniline structure, along with two methyl groups on the aromatic ring. This configuration affects its steric and electronic properties, influencing its reactivity and interactions with biological targets.
The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. Key aspects include:
- Enzyme Interaction : The compound can form hydrogen bonds with active sites of enzymes, potentially leading to either inhibition or activation of enzymatic activity. This interaction may modulate metabolic processes and signal transduction pathways.
- Receptor Binding : The unique structural features allow for specific binding interactions with receptors, which may alter cellular responses and influence neurotransmitter systems.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Antioxidant Properties : Studies suggest that compounds with similar structures can exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress.
- Neurotransmitter Modulation : There is evidence indicating that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Antimicrobial Activity : Preliminary studies have shown that derivatives of aromatic amines can possess antimicrobial properties, suggesting a need for further investigation into this compound's efficacy against various pathogens.
Case Study 1: Enzyme Inhibition
In a study focusing on enzyme inhibition, this compound was tested against specific enzymes involved in metabolic pathways. The results indicated a significant inhibitory effect on enzyme activity compared to control groups. This suggests potential applications in managing metabolic disorders or diseases linked to enzyme dysfunction.
Case Study 2: Neuropharmacological Effects
Another study examined the neuropharmacological effects of this compound in animal models. Behavioral tests demonstrated alterations in anxiety-like behaviors when treated with varying doses of this compound. These findings support the hypothesis that the compound may influence neurotransmitter systems related to mood regulation.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Aniline | Simple phenyl group | Basic amine properties |
| N-Methylaniline | Methyl substitution on nitrogen | Increased lipophilicity |
| N,N-Dimethylaniline | Two methyl groups on nitrogen | Enhanced reactivity |
| N-(2,2-Dimethylpropyl)-aniline | Bulky branched alkyl group | Unique steric effects influencing activity |
Q & A
Q. What are the recommended synthetic routes for N-(2,2-dimethylpropyl)-2,5-dimethylaniline, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The compound can be synthesized via alkylation of 2,5-dimethylaniline with a 2,2-dimethylpropyl halide (e.g., tert-butyl bromide) under basic conditions. Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) with DMAP catalysis (as seen in structurally similar amide syntheses) may enhance efficiency in anhydrous solvents such as dichloromethane or THF . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting temperature (40–60°C), and using inert atmospheres to minimize side reactions like oxidation. Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures is critical for isolating high-purity product.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- FTIR : Focus on N–H stretches (3250–3350 cm⁻¹ for aromatic amines), C–H bending in the dimethylpropyl group (1375–1385 cm⁻¹), and aromatic C=C stretches (1450–1600 cm⁻¹) .
- NMR : NMR should resolve methyl groups (δ 1.2–1.4 ppm for tert-butyl, δ 2.2–2.4 ppm for aromatic methyl) and aromatic protons (δ 6.5–7.5 ppm). NMR confirms quaternary carbons in the dimethylpropyl moiety (δ 28–32 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (expected m/z ~219.2 for C₁₃H₂₁N).
Advanced Research Questions
Q. How can this compound be utilized in designing functionalized polymers or nanocomposites?
- Methodological Answer : The tert-butyl group’s steric bulk and electron-donating properties make this compound a candidate for synthesizing conductive polymers (e.g., via oxidative polymerization with ammonium persulfate). Embedding into multi-walled carbon nanotubes (MWCNTs) could enhance electrical conductivity, as demonstrated with poly(2,5-dimethylaniline) composites . Researchers should explore in-situ polymerization methods, using FTIR and Raman spectroscopy to monitor π-π interactions between the aromatic amine and CNT surfaces.
Q. What mechanistic insights govern the oxidative stability and reactivity of this compound under varying conditions?
- Methodological Answer : Oxidation pathways depend on substituent effects. The electron-donating dimethyl groups on the aniline ring may slow oxidation compared to unsubstituted analogs. Controlled studies with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) can yield quinone derivatives, identifiable via UV-Vis (λmax ~450 nm for quinones) and LC-MS . Electrochemical methods (cyclic voltammetry) quantify redox potentials, while DFT calculations model electron transfer pathways.
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer : Discrepancies often arise from impurities or solvent polarity effects. Conduct comparative solubility tests in aprotic (e.g., DMSO, DMF) vs. protic solvents (ethanol, water). Use differential scanning calorimetry (DSC) to assess thermal stability and identify decomposition thresholds. Cross-validate results with multiple characterization techniques (e.g., XRD for crystallinity, Karl Fischer titration for moisture content) .
Q. What strategies enable the use of this compound as a probe in enzyme interaction studies?
- Methodological Answer : Functionalize the compound with fluorescent tags (e.g., dansyl chloride) to track binding interactions with laccase or cytochrome P450 enzymes. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities. Compare activity in fungal cultures (as seen with 2,5-xylidine metabolites) to assess its role as a substrate or inhibitor .
Safety and Best Practices
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential amine toxicity. Store under nitrogen to prevent oxidation. Spill management requires neutralization with dilute acetic acid followed by adsorption with vermiculite. Waste disposal must comply with EPA guidelines for aromatic amines (e.g., incineration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
